molecular formula C9H6BF3O4 B14090892 1-Hydroxy-4-(trifluoromethyl)-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid

1-Hydroxy-4-(trifluoromethyl)-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid

Cat. No.: B14090892
M. Wt: 245.95 g/mol
InChI Key: IJBFCJIIWBYEHT-UHFFFAOYSA-N
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Description

1-Hydroxy-4-(trifluoromethyl)-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid is a boron-containing compound with significant potential in various fields of scientific research. Its unique structure, which includes a trifluoromethyl group and a boron atom within a heterocyclic framework, makes it an interesting subject for study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

The synthesis of 1-Hydroxy-4-(trifluoromethyl)-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid typically involves several steps:

Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

1-Hydroxy-4-(trifluoromethyl)-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Mechanism of Action

The mechanism by which 1-Hydroxy-4-(trifluoromethyl)-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The boron atom can form reversible covalent bonds with nucleophilic sites on proteins, altering their function and activity . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar compounds include other boron-containing heterocycles and trifluoromethylated aromatic compounds. Compared to these, 1-Hydroxy-4-(trifluoromethyl)-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid is unique due to its combination of a boron atom and a trifluoromethyl group within the same molecule . This dual functionality provides it with distinct chemical and biological properties that are not observed in other similar compounds.

Similar Compounds

Properties

Molecular Formula

C9H6BF3O4

Molecular Weight

245.95 g/mol

IUPAC Name

1-hydroxy-4-(trifluoromethyl)-3H-2,1-benzoxaborole-6-carboxylic acid

InChI

InChI=1S/C9H6BF3O4/c11-9(12,13)6-1-4(8(14)15)2-7-5(6)3-17-10(7)16/h1-2,16H,3H2,(H,14,15)

InChI Key

IJBFCJIIWBYEHT-UHFFFAOYSA-N

Canonical SMILES

B1(C2=CC(=CC(=C2CO1)C(F)(F)F)C(=O)O)O

Origin of Product

United States

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